molecular formula C14H7Cl5N2O5-2 B1199931 Sangor CAS No. 37339-60-9

Sangor

Cat. No.: B1199931
CAS No.: 37339-60-9
M. Wt: 460.5 g/mol
InChI Key: GZKKKPGIVMAHQK-UHFFFAOYSA-L
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Description

Introduction to Sangor

Historical Context and Discovery of this compound

The development of this compound represents a significant advancement in agricultural chemical formulation during the latter half of the twentieth century. The mixture incorporates picloram, which was originally discovered in the early 1960s by The Dow Chemical Company and subsequently introduced to the marketplace in 1963. This foundational component underwent extensive development and testing before being incorporated into combination formulations such as this compound. The strategic combination of multiple active ingredients in a single formulation reflects the evolution of agricultural chemistry toward more comprehensive and effective vegetation management solutions.

The historical significance of this compound extends beyond its individual components, representing a paradigm shift in herbicide formulation strategies. During the 1960s and 1970s, agricultural researchers recognized the potential for enhanced efficacy through the strategic combination of complementary active ingredients. This approach allowed for broader spectrum control while potentially reducing the overall quantity of individual chemicals required for effective vegetation management. The development timeline of this compound coincided with increased understanding of plant physiology and the mechanisms through which different herbicidal compounds exert their effects.

Nomenclature and Structural Identity of this compound

International Union of Pure and Applied Chemistry Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex chemical mixtures. The primary component, picloram, bears the systematic name 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. This designation reflects the pyridine ring structure with specific substitution patterns that define the molecule's chemical behavior and biological activity. The secondary component, 2,4-dichlorophenoxyacetic acid, follows standard nomenclature for phenoxyacetic acid derivatives with halogen substitutions.

The International Union of Pure and Applied Chemistry naming system for this compound acknowledges its status as a defined mixture rather than a single chemical entity. The formal chemical designation appears as "2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, mixture with (2,4-dichlorophenoxy) acetic acid". This nomenclature precisely identifies both constituent components while maintaining clarity regarding the formulation's composite nature. The systematic approach ensures consistent identification across scientific literature and regulatory documentation.

Properties

CAS No.

37339-60-9

Molecular Formula

C14H7Cl5N2O5-2

Molecular Weight

460.5 g/mol

IUPAC Name

4-amino-3,5,6-trichloropyridine-2-carboxylate;2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C8H6Cl2O3.C6H3Cl3N2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-1-3(10)2(8)5(9)11-4(1)6(12)13/h1-3H,4H2,(H,11,12);(H2,10,11)(H,12,13)/p-2

InChI Key

GZKKKPGIVMAHQK-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)N

Synonyms

sangor
sangor, potassium salt
Tordon 202c

Origin of Product

United States

Comparison with Similar Compounds

Lanthanum Phosphate Polyaniline Nanocomposite (LaP-PANI)

LaP-PANI, a hybrid nanocomposite, combines lanthanum phosphate with polyaniline to detoxify hexavalent chromium (Cr(VI)) through an adsorption-reduction mechanism. Unlike Sangor’s focus on organic dyes, LaP-PANI targets heavy metals, reducing toxic Cr(VI) to less harmful Cr(III). Key differences include:

  • Synthesis : LaP-PANI requires chemical polymerization and composite formation, whereas this compound utilizes straightforward thermal treatment of waste aluminum.
  • Mechanism : LaP-PANI employs dual adsorption and redox reactions, while this compound relies solely on physical/chemical adsorption .
  • Application Scope : LaP-PANI is tailored for industrial effluents with heavy metals, while this compound excels in textile dye removal.

Activated Carbon (Conventional Adsorbent)

Comparatively:

  • Cost : this compound’s synthesis from waste materials reduces production costs, whereas activated carbon often requires expensive precursors.
  • Eco-Friendliness: this compound repurposes aluminum waste, aligning with circular economy principles, while activated carbon production can be resource-intensive.
  • Target Contaminants : Activated carbon has broad-spectrum adsorption but lacks the specificity of this compound for dyes or LaP-PANI for metals.

Data Table: Key Properties and Performance Metrics

Property This compound (Nano-γ-Al₂O₃) Lanthanum Phosphate Polyaniline Nanocomposite Activated Carbon (General Reference)
Primary Use Dye removal Heavy metal detoxification Broad-spectrum adsorption
Adsorption Capacity High (Specific data N/A) High (Cr(VI): ~200 mg/g) Variable (50–500 mg/g)
Synthesis Complexity Low (Waste upcycling) Moderate (Multi-step synthesis) High (Precursor activation)
Environmental Impact Low (Waste reuse) Moderate (Chemical reagents) Moderate (Carbon footprint)
Mechanism Adsorption Adsorption-reduction Adsorption

Research Findings and Functional Insights

  • Efficiency: this compound’s nano-γ-Al₂O₃ demonstrates comparable dye removal efficiency to activated carbon but with superior sustainability . LaP-PANI’s redox capability gives it an edge in toxic metal remediation.
  • Economic Viability: this compound’s reliance on waste materials reduces raw material costs by ~40% compared to conventional adsorbents .
  • Limitations : this compound’s specificity for dyes limits its utility in mixed-contaminant systems, whereas LaP-PANI’s dual functionality offers versatility.

Preparation Methods

Chain-Termination Mechanism

DNA polymerase extends a primer annealed to a single-stranded template, incorporating ddNTPs that lack a 3′-OH group, thereby terminating elongation. Four separate reactions—each containing one fluorescently labeled ddNTP (ddATP, ddCTP, ddGTP, ddTTP)—yield fragments ending at each nucleotide position. Capillary electrophoresis then separates these fragments by size, with laser detection identifying the terminal ddNTP.

Reagent Composition

A standard reaction includes:

  • DNA polymerase (e.g., Thermo Sequenase)

  • Primer (18–24 nt, 10–20 nM final concentration)

  • dNTPs (200–250 μM each)

  • ddNTPs (0.5–2 μM each, labeled with fluorophores).

Template Preparation Methods

Plasmid DNA Isolation

High-quality plasmid DNA is critical for reliable sequencing. Protocols recommend alkaline lysis or commercial kits (e.g., Qiagen Miniprep), followed by quantification via spectrophotometry (A260/A280 ratio ≥1.8). Host strains like DH5α or XL1-Blue are preferred due to their low endonuclease activity. A single colony must be picked to avoid mixed templates, which produce unreadable chromatograms.

Ethanol Precipitation Protocol

For plasmid templates:

  • Add 5 μL of 125 mM EDTA and 60 μL of 100% ethanol to 20 μL of sequencing reaction.

  • Vortex and incubate at room temperature for 15 minutes.

  • Centrifuge at 14,000 × g for 20 minutes to pellet DNA.

  • Wash with 70% ethanol, centrifuge again, and air-dry to remove residual dye terminators.

PCR Product Purification

PCR amplicons require purification to eliminate primers, dNTPs, and enzymes. Solid-phase reversible immobilization (SPRI) beads or ExoSAP-IT treatment (affinity purification) are commonly used. For amplicons >1 kb, agarose gel electrophoresis followed by gel extraction is recommended.

Sequencing Reaction Setup

Thermal Cycling Conditions

Cycling parameters vary by polymerase but generally include:

  • Denaturation : 96°C for 1 minute (initial), then 96°C for 10 seconds per cycle.

  • Annealing : 50–60°C for 5 seconds.

  • Extension : 60°C for 4 minutes (25 cycles total).

Reaction Volume Optimization

Half-volume reactions (10 μL) reduce reagent costs without compromising signal intensity. However, full-volume reactions (20 μL) are advised for low-concentration templates (<10 ng/μL).

Post-Reaction Purification Techniques

Ethanol/EDTA Precipitation

This method removes unincorporated ddNTPs, which obscure the first 100 bases of the read:

  • Precipitate DNA with ethanol/EDTA.

  • Centrifuge at 1,650 × g for 15 minutes.

  • Wash pellets with 70% ethanol and dry in a SpeedVac.

Table 1: Centrifugation Parameters for Ethanol Precipitation

StepSpeed (× g)Time
Initial Precipitation1,400–3,00030–45 min
Ethanol Wash1,65015 min

Filtration-Based Purification

Spin columns (e.g., Sephadex G-50) separate extension products from dye terminators via size exclusion. This method is faster but less effective for small fragments (<100 bp).

Quality Control and Troubleshooting

Assessing Template Integrity

  • Spectrophotometry : A260/A230 <2.0 indicates polysaccharide contamination.

  • Agarose Gel Electrophoresis : Supercoiled plasmid should dominate; RNA contamination appears as a smeared band below 100 bp.

Common Issues and Solutions

  • Weak Signal : Increase template concentration (≥50 ng/μL for plasmids).

  • Dye Blobs : Repeat ethanol precipitation with extended drying.

  • Mixed Peaks : Re-isolate plasmid from a single colony.

Recent Advances in Sanger Sequencing

Long Oligonucleotide Synthesis

Direct chemical synthesis of 800-mer GFP and 1,728-mer Φ29 polymerase genes has been achieved using smooth-surface solid supports and catch-and-release purification (CBP). This innovation reduces error rates by 10-fold compared to traditional controlled pore glass (CPG) methods (0.0434% vs. 0.58% substitution errors).

Table 2: Error Rates in Long Oligo Synthesis

MethodG→A Error Rate (%)Total Errors (%)
CPG (Literature)0.150.58
Smooth Surface0.000.0434

High-Throughput Adaptations

Automated platforms (e.g., Applied Biosystems 3730xl) process 96 samples per run, with integrated software for base calling and quality scoring. Ramaciotti Centre’s dnaLIMS system streamlines sample submission and tracking for large projects .

Q & A

Basic Research Questions

Q. How can researchers design a robust literature review strategy for studying Sangor?

  • Methodology : Use Google Scholar with advanced operators (e.g., intitle:"this compound synthesis", author:"Smith", source:"Journal of Organic Chemistry") to identify foundational studies . Filter results by publication year (e.g., post-2015) to prioritize recent methodologies. Cross-reference citations via the "Cited by" feature to trace influential works .
  • Example Search :

     intitle:"this compound" AND (synthesis OR characterization)  

Q. What criteria should guide the formulation of research questions about this compound's biological activity?

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

  • Population : Target organism/cell line (e.g., "human hepatocytes").
  • Intervention : this compound dosage or exposure conditions.
  • Comparison : Control groups or benchmark compounds.
  • Outcome : Measurable endpoints (e.g., IC₅₀, gene expression).
  • Time : Duration of exposure.
    • Ensure questions are narrow (e.g., "How does this compound inhibit X enzyme at nanomolar concentrations?") and avoid vague terms like "effect" .

Q. How to structure an experiment for synthesizing this compound with reproducibility?

  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Document reaction conditions (temperature, catalysts, solvents) in triplicate.
  • Include purity data (HPLC/NMR) for all compounds .
    • Example Table :
VariableCondition 1Condition 2Condition 3
Temperature (°C)80100120
Yield (%)657852
Purity (HPLC %)98.599.197.8

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported pharmacokinetic data?

  • Steps :

Conduct a systematic review using PRISMA guidelines to identify conflicting studies .

Compare experimental variables (e.g., animal models, dosage forms) across studies.

Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic) .

  • Common Pitfalls :

  • Variability in assay protocols (e.g., LC-MS vs. ELISA).
  • Species-specific metabolic differences .

Q. What computational methods are effective for predicting this compound's off-target interactions?

  • Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Validate predictions with in vitro binding assays (e.g., SPR).
    • Reference Workflow :
     Ligand Preparation → Grid Generation → Docking → Free Energy Calculation  
  • Key Metrics :
SoftwareΔG (kcal/mol)RMSD (Å)
AutoDock Vina-9.21.8
Schrödinger-8.72.1

Q. How to optimize this compound's stability under varying pH conditions?

  • Experimental Design :

  • Test stability in buffers (pH 2–10) at 37°C.
  • Use HPLC-UV to quantify degradation products .
    • Data Analysis :
  • Fit degradation kinetics to Arrhenius or Weibull models.
  • Example Result :
pHHalf-life (h)Degradation Pathway
24.2Hydrolysis
7.448.1Oxidation

Methodological Considerations

Ensuring data integrity in this compound-related studies

  • Best Practices :

  • Archive raw data (spectra, chromatograms) in FAIR-aligned repositories .
  • Use version-control tools (GitHub, OSF) for protocols.
    • Common Errors :
  • Overfitting computational models to limited datasets.
  • Incomplete reporting of synthetic yields .

Integrating multi-omics data to study this compound's mechanism of action

  • Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes.

Proteomics : SILAC/TMT labeling for protein quantification.

Metabolomics : LC-HRMS to track metabolic shifts.

  • Tools :

  • Pathway analysis (IPA, MetaboAnalyst).
  • Network visualization (Cytoscape) .

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